molecular formula C15H17N3O3 B2565504 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034400-07-0

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2565504
CAS RN: 2034400-07-0
M. Wt: 287.319
InChI Key: VBARCMMTRNHSLC-UHFFFAOYSA-N
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Description

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrazolopyrazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Diversity-Oriented Synthesis and Biological Screening

  • Chemical Libraries for Biological Screening: A study on the diversity-oriented synthesis using oxidative carbon-hydrogen bond activation and click chemistry developed a library of substituted tetrahydropyrones. These compounds, including structures related to the query chemical, are intended for screening against a variety of biological targets to identify potential therapeutic agents (Zaware et al., 2011).

Antitubercular Activity

  • Synthesis and Evaluation of Antitubercular Agents: Research into substituted benzo[h]quinazolines and pyrazoles demonstrated the synthesis of compounds with significant in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. This highlights the potential of such compounds, including structures similar to the queried chemical, in developing new treatments for tuberculosis (Maurya et al., 2013).

Synthesis of Novel Compounds

  • Novel Compounds with Potential Biological Activities: The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives was reported, including their antimicrobial activity. Such research underscores the role of novel synthetic pathways in creating compounds with potential biological applications, similar to the query compound (Puthran et al., 2019).

Corrosion Inhibition

  • Inhibition of Corrosion: A study on pyranopyrazole derivatives, including compounds with structural features akin to the queried chemical, found significant efficacy in inhibiting mild steel corrosion in HCl solution. This research points to the broader applications of such compounds beyond biological activities, showcasing their potential in industrial and engineering fields (Yadav et al., 2016).

properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-13-4-2-3-5-14(13)21-11-15(19)17-8-9-18-12(10-17)6-7-16-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBARCMMTRNHSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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